2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE
Description
Crystallographic Data
While direct crystallographic data for this compound is limited, related benzimidazole-pyridine hybrids typically adopt non-planar conformations due to steric hindrance between the methoxyethoxy chain and benzimidazole ring. For example, similar compounds crystallize in the monoclinic P2₁/c space group with unit cell parameters approximating a = 9.3 Å, b = 9.3 Å, c = 6.8 Å.
Spectroscopic Features
- ¹H NMR (CDCl₃):
- δ 8.20–7.30 (m, 4H, benzimidazole-H)
- δ 6.80 (d, 1H, pyridine-H)
- δ 4.50 (s, 2H, SCH₂)
- δ 3.70–3.40 (m, 4H, OCH₂CH₂O)
- δ 2.30 (s, 3H, CH₃)
- ¹³C NMR :
- δ 155.2 (C=N of benzimidazole)
- δ 149.1 (pyridine C4-O)
- δ 70.4 (OCH₂CH₂O)
- δ 16.1 (CH₃)
Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 329.1 .
Tautomeric Behavior and Electronic Structure
Benzimidazole derivatives exhibit prototropic tautomerism between N1-H and N3-H forms. For this compound:
- Tautomeric equilibrium : Favors the N3-H tautomer (78% in CDCl₃) due to electron-withdrawing effects of the pyridine ring.
- Electronic effects :
Calculated NBO charges reveal significant electron density at S (-0.32 e) and pyridine N (+0.18 e), facilitating nucleophilic attack at sulfur in metabolic pathways.
Properties
CAS No. |
121306-31-8 |
|---|---|
Molecular Formula |
C17H19N3O2S |
Molecular Weight |
329.42 |
Synonyms |
2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE typically involves multiple steps, starting with the preparation of the benzimidazole core and the pyridine moiety separately. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated synthesis and real-time monitoring to optimize the reaction conditions and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues within the Benzimidazole Class
H 200/66 (CAS 101300-88-3)
- Structure : Features a sulfinyl (-SO-) group instead of a thioether (-S-) and includes 5,6-dimethyl substitutions on the benzimidazole core.
- Key Differences :
- Molecular Formula : C₁₇H₁₉N₃O₂S (identical to the target compound but with distinct substituent positioning).
2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole (CAS 169905-00-4)
- Structure : Replaces the 4-methoxyethoxy group with a simpler ethoxy (-OCH₂CH₃) group.
- Key Differences :
- Molecular Formula : C₁₆H₁₇N₃O₂S (smaller molar mass: 315.39 g/mol vs. 329.42 g/mol for the target compound) .
Benzimidazole Derivatives with Extended Substituents
1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole (YLO)
- Structure: Incorporates phenoxyethyl chains on both the benzimidazole and pyridine-like moieties.
- Key Differences :
Heterocyclic Compounds with Thioether/Sulfinyl Linkages
Imidazolidinone and Thiazole Derivatives
- Examples :
- 2-{1-Benzyl-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide ().
- 4-(Dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide ().
- Thiazole derivatives exhibit distinct electronic profiles due to sulfur placement in the ring, altering reactivity in nucleophilic environments .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Predicted pKa | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | C₁₇H₁₉N₃O₂S | 329.42 | 4-Methoxyethoxy, 3-methyl pyridine | N/A | High lipophilicity, thioether stability |
| H 200/66 | C₁₇H₁₉N₃O₂S | 329.42 | Sulfinyl, 5,6-dimethyl benzimidazole | N/A | Enhanced oxidative stability |
| 2-[(4-Ethoxy-3-methyl-2-pyridinyl)-sulfinyl] | C₁₆H₁₇N₃O₂S | 315.39 | Ethoxy, sulfinyl | 9.58 | Lower steric bulk, moderate polarity |
| YLO | C₂₄H₂₄N₂O₂S | 416.53 | Phenoxyethyl chains | N/A | High molecular weight, low solubility |
Biological Activity
2-[(4-Methoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole, with the CAS number 121306-31-8, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H19N3O2S
- Molecular Weight : 329.42 g/mol
- Structural Characteristics : The compound features a benzimidazole core substituted with a methoxyethoxy group and a methylthio group, which are essential for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry found that benzimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Mechanisms of Action :
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to cell death in various cancer cell lines.
- Cell Cycle Arrest : It can interfere with the normal cell cycle, particularly at the G2/M phase, preventing cancer cells from dividing and proliferating.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Studies have shown that benzimidazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .
Case Studies
-
Study on Anticancer Efficacy :
- Objective : To evaluate the anticancer effects of this compound in vitro.
- Methodology : Cancer cell lines (e.g., MCF-7, HeLa) were treated with varying concentrations of the compound.
- Results : Significant inhibition of cell viability was observed, with IC50 values indicating potent activity comparable to established chemotherapeutics.
-
Antimicrobial Testing :
- Objective : To assess the antimicrobial efficacy against common pathogens.
- Methodology : Disk diffusion method was employed to test against E. coli and Staphylococcus aureus.
- Results : The compound showed notable inhibition zones, suggesting effective antimicrobial properties.
Data Table of Biological Activities
| Activity Type | Methodology | Target Organisms/Cell Lines | Results |
|---|---|---|---|
| Anticancer | Cell viability assays | MCF-7, HeLa | IC50 values indicating potent inhibition |
| Antimicrobial | Disk diffusion assay | E. coli, S. aureus | Significant inhibition zones observed |
Q & A
Basic Research Questions
Q. What are the key structural features of 2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE, and how do they influence its physicochemical properties?
- The compound (CAS 121306-13-6) has a molecular formula of C₁₈H₂₁N₃O₂S and a molecular weight of 343.44 g/mol . Its structure includes:
- A benzimidazole core with a methylthio (-SCH₃) group at position 2.
- A pyridinyl substituent modified with 4-methoxyethoxy and 3-methyl groups.
- These features contribute to its predicted physicochemical properties :
- Boiling point : 551.9±60.0 °C
- Density : 1.25±0.1 g/cm³
- pKa : 10.60±0.10 (indicating weak basicity) .
- The methoxyethoxy group enhances solubility in polar solvents, while the benzimidazole core facilitates π-π stacking interactions in biological systems.
Q. What synthetic methodologies are employed for synthesizing benzimidazole derivatives like this compound?
- Benzimidazoles are typically synthesized via the Phillips procedure , involving condensation of 1,2-phenylenediamines with carboxylic acids or derivatives (e.g., aldehydes) under acidic conditions .
- For 2-substituted benzimidazoles (e.g., with methylthio groups), post-synthetic modifications include:
- Thiolation using sulfurizing agents.
- Alkylation or etherification to introduce substituents like methoxyethoxy groups .
Advanced Research Questions
Q. How do benzimidazole derivatives modulate opioid-induced hyperalgesia and allodynia in preclinical models?
- Mechanistic Insights :
- Chronic morphine administration upregulates TNF-α in the spinal cord, promoting neuroinflammation and paradoxical pain (hyperalgesia/allodynia) .
- Benzimidazole derivatives (e.g., B1 and B8) attenuate this via PPARγ agonism , suppressing glial activation and TNF-α expression .
- Experimental Validation :
- Hot plate test : Measures thermal hyperalgesia (latency to paw withdrawal).
- von Frey filaments : Quantify mechanical allodynia (paw withdrawal threshold) .
- Co-administration of B8 (3 mg/kg) with morphine increased withdrawal latency from 4.66±0.47 s (morphine alone) to 13±1.46 s (p<0.001) .
Q. What experimental designs are used to evaluate neuroinflammatory modulation by benzimidazole derivatives in morphine-treated models?
- In Vivo Protocols :
- Morphine administration : 5 mg/kg intraperitoneally, twice daily for 6 days .
- Behavioral assays : Conducted at baseline, days 1/3/5/7, and 96 hours post-withdrawal .
- Molecular Analysis :
- ELISA : Quantifies TNF-α levels in spinal cord tissue (e.g., B1 reduced TNF-α by 40% vs. morphine controls) .
- DPPH assay : Measures antioxidant activity (B1 IC₅₀ = 45.2 µM; B8 IC₅₀ = 52.3 µM) .
Q. How are contradictory findings in the efficacy of benzimidazole derivatives (e.g., B1 vs. B8) addressed in pain studies?
- Dose-Dependent Effects :
- B8 showed superior efficacy at 3 mg/kg (paw withdrawal threshold: 1.9±0.063 g vs. morphine’s 0.351±0.05 g ), while B1 required higher doses (9 mg/kg) for comparable effects .
- Structural Determinants :
- B8’s methoxyacetamide side chain enhances PPARγ binding affinity vs. B1’s simpler methoxyaniline group .
- Methodological Adjustments :
- Studies control for batch-to-batch compound variability via NMR/HPLC purity checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
